Ezetimibe Related Impurity 7
Overview
Description
Ezetimibe Related Impurity 7 is an impurity of Ezetimibe, a medication used to lower cholesterol levels in the blood . It inhibits intestinal cholesterol absorption by preventing cholesterol uptake by the Niemann-Pick C1-like 1 (NPC1L41) protein, a cholesterol transporter located in the apical membrane of enterocytes .
Synthesis Analysis
During the synthetic process development studies of ezetimibe, an impurity was detected in the final product at levels ranging from 0.05% to 0.15% in reverse phase gradient high performance liquid chromatography (HPLC) method . The impurity was identified, synthesized, and characterized .Molecular Structure Analysis
The molecular formula of Ezetimibe Related Impurity 7 is C24H19F2NO2, and its molecular weight is 391.42 . The IUPAC name is (3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one .Chemical Reactions Analysis
The formation of impurities in Ezetimibe can be influenced by various factors during the synthetic process . The impurities and degradation products need strict quality control .Scientific Research Applications
Drug Synthesis and Quality Control
This compound is a process-related impurity associated with the synthesis of Ezetimibe .
Drug Analysis and Testing
The compound can be used as a reference standard in the analysis and testing of Ezetimibe. It can help in the development of analytical methods for the identification and quantification of impurities in Ezetimibe .
Pharmacokinetic Studies
As an impurity of Ezetimibe, this compound could potentially be used in pharmacokinetic studies to understand how the body absorbs, distributes, metabolizes, and excretes Ezetimibe .
Toxicological Studies
This compound could be used in toxicological studies to understand the potential adverse effects of Ezetimibe and its impurities on the human body .
Stability Studies
The compound can be used in stability studies of Ezetimibe. These studies can provide information on how environmental factors such as temperature, humidity, and light affect the stability of Ezetimibe and its impurities .
Drug Formulation Development
This compound could potentially be used in the development of new drug formulations of Ezetimibe. It could help in understanding how different formulations affect the stability and efficacy of Ezetimibe .
Mechanism of Action
Ezetimibe, the parent compound of Ezetimibe Related Impurity 7, works by selectively inhibiting the intestinal absorption of cholesterol and related phytosterols . It does this by attaching to the NPC1L1 protein, obstructing the protein’s interaction with essential elements for its internalization into the enterocyte .
Future Directions
properties
IUPAC Name |
(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO2/c25-18-8-4-16(5-9-18)2-1-3-22-23(17-6-14-21(28)15-7-17)27(24(22)29)20-12-10-19(26)11-13-20/h1-2,4-15,22-23,28H,3H2/b2-1+/t22-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSOQJYDGATDAP-NVAVVYFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601112563 | |
Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-(4-hydroxyphenyl)-2-azetidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601112563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one | |
CAS RN |
204589-68-4 | |
Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-(4-hydroxyphenyl)-2-azetidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204589-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-(4-hydroxyphenyl)-2-azetidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601112563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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